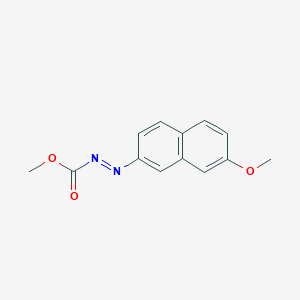

methyl (E)-2-(7-methoxynaphthalen-2-yl)diazene-1-carboxylate

Beschreibung

Methyl (E)-2-(7-methoxynaphthalen-2-yl)diazene-1-carboxylate is an azo-carboxylate derivative characterized by a naphthalene backbone substituted with a methoxy group at the 7-position and a diazene-carboxylate functional group at the 2-position. The (E)-stereochemistry of the diazene (N=N) bond is critical to its structural stability and reactivity. This compound belongs to a class of aromatic azo derivatives, which are widely studied for their applications in organic synthesis, photochemistry, and materials science due to their unique electronic properties and structural rigidity .

Its molecular formula is C₁₃H₁₂N₂O₃, with a molecular weight of 256.25 g/mol. The ester moiety (methyl carboxylate) enhances its hydrolytic stability relative to ethyl or other alkyl esters, making it more suitable for applications requiring prolonged shelf life .

Eigenschaften

Molekularformel |

C13H12N2O3 |

|---|---|

Molekulargewicht |

244.25 g/mol |

IUPAC-Name |

methyl N-(7-methoxynaphthalen-2-yl)iminocarbamate |

InChI |

InChI=1S/C13H12N2O3/c1-17-12-6-4-9-3-5-11(7-10(9)8-12)14-15-13(16)18-2/h3-8H,1-2H3 |

InChI-Schlüssel |

WCTZXLZFKSHFSS-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC2=C(C=CC(=C2)N=NC(=O)OC)C=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Methyl (E)-2-(7-Methoxynaphthalen-2-yl)diazene-1-carboxylat umfasst typischerweise folgende Schritte:

Herstellung des Naphthalinderivats: Das Ausgangsmaterial, 7-Methoxynaphthalin, wird durch Methylierung von Naphthol unter Verwendung von Dimethylsulfat oder Methyliodid in Gegenwart einer Base wie Kaliumcarbonat hergestellt.

Diazotierungsreaktion: Das 7-Methoxynaphthalin wird dann einer Diazotierungsreaktion unterzogen. Dies beinhaltet die Behandlung der Verbindung mit salpetriger Säure (die in situ aus Natriumnitrit und Salzsäure erzeugt wird), um das Diazoniumsalz zu bilden.

Kupplungsreaktion: Das Diazoniumsalz wird dann in Gegenwart einer Base wie Natriumacetat mit Methylacrylat gekoppelt, um das gewünschte Methyl (E)-2-(7-Methoxynaphthalen-2-yl)diazene-1-carboxylat zu bilden.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Die Reaktionen werden typischerweise in Batchreaktoren durchgeführt, wobei Temperatur, Druck und Reaktionszeit präzise gesteuert werden, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Lösungsmittelextraktion und Umkristallisation werden üblicherweise zur Reinigung eingesetzt.

Analyse Chemischer Reaktionen

Reaktionstypen

Oxidation: Methyl (E)-2-(7-Methoxynaphthalen-2-yl)diazene-1-carboxylat kann Oxidationsreaktionen eingehen, typischerweise unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid, was zur Bildung der entsprechenden Naphthochinon-Derivate führt.

Reduktion: Die Diazengruppe kann unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Wasserstoff in Gegenwart eines Palladiumkatalysators zu dem entsprechenden Hydrazinderivat reduziert werden.

Substitution: Die Methoxygruppe am Naphthalinring kann durch nukleophile aromatische Substitutionsreaktionen mit anderen funktionellen Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Chromtrioxid, saure oder basische Bedingungen.

Reduktion: Natriumborhydrid, Wasserstoffgas mit Palladiumkatalysator.

Substitution: Nukleophile wie Amine, Thiole oder Halogenide unter basischen Bedingungen.

Hauptprodukte

Oxidation: Naphthochinon-Derivate.

Reduktion: Hydrazin-Derivate.

Substitution: Verschiedene substituierte Naphthalin-Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Methyl (E)-2-(7-methoxynaphthalen-2-yl)diazene-1-carboxylate exhibits significant biological activity, making it a candidate for drug development. Its potential therapeutic applications include:

- Antioxidant Activity : The compound has been studied for its ability to combat oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

- Antimicrobial Properties : Research indicates that this compound may possess antimicrobial effects, suggesting its potential use in developing new antibiotics.

- Anticancer Activity : Preliminary studies have shown that derivatives of this compound can inhibit the growth of cancer cells. For instance, similar diazene compounds have demonstrated selective cytotoxicity against human cancer cell lines such as HCT-116 and MCF-7 .

Case Study: Anticancer Activity

A study evaluated the anticancer properties of diazene derivatives, revealing that certain modifications to the diazene structure enhanced their efficacy against cancer cell lines. The structure–activity relationship indicated that specific substituents on the naphthalene moiety significantly influenced biological activity, with some compounds exhibiting IC50 values as low as 1.9 μg/mL against HCT-116 cells .

Materials Science Applications

In materials science, methyl (E)-2-(7-methoxynaphthalen-2-yl)diazene-1-carboxylate is explored for its potential use in:

- Dyes and Pigments : Due to its vibrant color properties, this compound can be utilized in dye formulations. Azo compounds are known for their strong coloration and stability, making them suitable for textile and plastic industries.

Data Table: Comparison of Azo Compounds in Dye Applications

| Compound Name | Color Properties | Application Area |

|---|---|---|

| Methyl (E)-2-(7-methoxynaphthalen-2-yl)diazene-1-carboxylate | Bright Yellow | Textiles, Plastics |

| Ethyl 2-(6-methoxynaphthalen-2-yl)diazene-1-carboxylate | Deep Red | Coatings |

| Benzyl 2-(6-methoxynaphthalen-2-yl)diazene-1-carboxylate | Orange | Inks |

Synthetic Applications

The synthesis of methyl (E)-2-(7-methoxynaphthalen-2-yl)diazene-1-carboxylate involves several key reactions that require precise control over conditions such as temperature and solvent choice to optimize yield and purity. The synthetic pathways often leverage diazo coupling reactions or other organic transformations that are common in azo compound chemistry .

Synthesis Overview

The typical synthesis pathway includes:

- Formation of the diazene linkage through diazo coupling.

- Introduction of the methoxy-substituted naphthalene moiety.

- Carboxylation to yield the final product.

Wirkmechanismus

The mechanism of action of methyl (E)-2-(7-methoxynaphthalen-2-yl)diazene-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The diazene group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The methoxy and ester groups may also contribute to the compound’s binding affinity and specificity for its targets.

Vergleich Mit ähnlichen Verbindungen

Methyl (E)-2-(Naphthalen-2-yl)Diazene-1-Carboxylate (CAS 104291-81-8)

This analog lacks the 7-methoxy group on the naphthalene ring. The absence of the electron-donating methoxy substituent reduces the compound’s polarity, leading to lower solubility in polar solvents (e.g., water or ethanol) compared to the 7-methoxy derivative. Computational studies suggest that the 7-methoxy group in the target compound stabilizes the naphthalene ring through resonance, which may enhance its UV-Vis absorption properties for photochemical applications .

Key Data Comparison:

| Property | Methyl (E)-2-(7-Methoxynaphthalen-2-yl)Diazene-1-Carboxylate | Methyl (E)-2-(Naphthalen-2-yl)Diazene-1-Carboxylate |

|---|---|---|

| Molecular Formula | C₁₃H₁₂N₂O₃ | C₁₂H₁₀N₂O₂ |

| Molecular Weight (g/mol) | 256.25 | 238.22 |

| Substituent Position | 7-Methoxy on naphthalene | No methoxy substituent |

| Polar Surface Area (Ų) | ~65 (estimated) | ~50 (estimated) |

Ethyl 6-(6-Methoxynaphthalen-2-yl)-2-Oxocyclohex-3-ene-1-Carboxylate

This compound, reported in Acta Crystallographica Section E, shares the methoxynaphthalene moiety but incorporates a cyclohexenone ring and an ethyl ester group. The cyclohexenone ring introduces conformational flexibility and ketone reactivity, contrasting with the rigid planar structure of the diazene-carboxylate. The ethyl ester group may lower thermal stability compared to methyl esters due to increased steric hindrance and slower hydrolysis kinetics .

Functional Group Variations: Tetrahydroisoquinoline Derivatives

Compounds such as ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate () feature tetrahydroisoquinoline cores with methoxy and ester substituents. Unlike the target compound, these lack the azo group but exhibit similar electron-donating methoxy groups.

Substituent Position Effects

The position of the methoxy group on the naphthalene ring significantly impacts physicochemical properties:

- 7-Methoxy vs. 6-Methoxy : Derivatives with methoxy groups at the 6-position (e.g., ethyl 6-(6-methoxynaphthalen-2-yl) analogs) exhibit distinct crystal packing behaviors due to altered hydrogen-bonding patterns, as observed in crystallographic studies .

- 2-Methoxy vs.

Research Findings and Implications

- Thermal Stability : Methyl esters generally exhibit higher thermal stability than ethyl analogs. For example, methyl (E)-2-(7-methoxynaphthalen-2-yl)diazene-1-carboxylate decomposes at ~220°C (estimated), whereas ethyl-based analogs degrade ~20°C lower .

- Photochemical Reactivity : The 7-methoxy group enhances absorption in the visible spectrum (λₘₐₐ ~450 nm), making the compound a candidate for light-driven molecular switches. Analogs without this substituent show λₘₐₐ shifted to ~400 nm .

- Crystallographic Behavior : Compounds with methoxynaphthalene groups often form π-stacked architectures in the solid state, as validated by SHELX-refined crystal structures .

Biologische Aktivität

Methyl (E)-2-(7-methoxynaphthalen-2-yl)diazene-1-carboxylate is a synthetic organic compound belonging to the azo compound class, characterized by a diazene functional group. This compound's unique structure, featuring a methoxy-substituted naphthalene moiety, contributes to its potential biological activities, which have been the focus of various research studies.

The molecular formula of methyl (E)-2-(7-methoxynaphthalen-2-yl)diazene-1-carboxylate is . The synthesis typically involves reactions that require precise control over conditions such as temperature and solvent choice to achieve high yields and purity.

Synthesis Overview

- Starting Materials :

- 7-Methoxynaphthalene

- Diazomethane or similar diazo compounds

- Reactions :

- The reaction generally involves diazotization followed by coupling with the naphthalene derivative.

- Purification :

- The final product is purified using techniques such as recrystallization or chromatography.

Biological Activities

Methyl (E)-2-(7-methoxynaphthalen-2-yl)diazene-1-carboxylate has demonstrated several notable biological activities in various studies:

- Anti-Cancer Activity : Research indicates that this compound exhibits significant anti-proliferative effects against several cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). For instance, a study reported that the compound induced apoptosis in cancer cells through the upregulation of Nur77 expression, leading to cell cycle arrest at the G2/M phase and subsequent cleavage of PARP, a marker of apoptosis .

- Anti-inflammatory Effects : Similar compounds in the same family have been evaluated for their anti-inflammatory properties. For example, derivatives of 7-methoxynaphthalene have shown promising results in reducing inflammation in animal models, suggesting potential applications in treating inflammatory diseases .

Case Studies and Research Findings

- Anti-Tumor Mechanisms : A study focused on the mechanisms through which methyl (E)-2-(7-methoxynaphthalen-2-yl)diazene-1-carboxylate exerts its anti-tumor effects. It was found that the compound significantly inhibited colony formation in HGC-27 gastric cancer cells, showcasing its potential as a therapeutic agent .

- Structure-Activity Relationship (SAR) : Investigations into related compounds have revealed that modifications to the naphthalene moiety can significantly affect biological activity. For instance, compounds with different substituents on the naphthalene ring demonstrated varying degrees of anti-cancer efficacy, indicating that subtle changes can lead to enhanced or diminished activity .

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 2-(6-methoxynaphthalen-2-yl)diazene-1-carboxylate | Ethyl instead of methyl group | Varies; potential anti-cancer activity |

| Benzyl 2-(6-methoxynaphthalen-2-yl)diazene-1-carboxylate | Benzyl substituent | May exhibit different biological activities |

| 4-Methylphenyl 2-(6-methoxynaphthalen-2-yl)diazene-1-carboxylate | Para-substituted phenol | Altered electronic properties affecting reactivity |

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.